![molecular formula C16H19N5O B3007867 N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 393784-18-4](/img/structure/B3007867.png)
N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
Synthesis Analysis
The compound can be synthesized via a one-pot two-step process . Starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde, a solvent-free condensation/reduction reaction sequence yields the desired product. Notably, the isolation and purification of the aldimine intermediate are not required .
Chemical Reactions Analysis
The compound serves as a valuable building block in organic synthesis. Its reactivity can be harnessed for the preparation of active pharmaceutical ingredients, bioactive molecules, and agrochemicals. Notably, reductive amination is a commonly used approach for C–N bond construction in the pharmaceutical industry .
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine is a valuable building block in drug discovery. Its unique structure and heterocyclic nature make it an attractive scaffold for designing novel pharmaceutical agents. Researchers explore its potential as a precursor for active pharmaceutical ingredients (APIs), bioactive molecules, and natural products .
Anticancer Properties
Several studies have investigated pyrazolo[3,4-d]pyrimidine derivatives for their anticancer activity. While specific data on this compound are limited, related analogs have shown promise. Researchers have synthesized fluorinated pyrazolo[3,4-d]pyrimidines with 1,3,4-thiadiazole heterocyclic rings, which exhibited cytotoxic effects against cancer cells .
Heterocycle Reactions
The compound’s synthesis involves a solvent-free condensation/reduction reaction sequence. The one-pot reductive amination proceeds via the formation of N-(5-pyrazolyl)imine as a key intermediate. This methodology stands out for its operational ease, short reaction time, and lack of requirement for isolating and purifying the aldimine intermediate .
Physiological and Pharmacological Activities
Pyrazole derivatives, including this compound, have attracted attention due to their diverse physiological and pharmacological properties. Researchers explore their potential as agents for various therapeutic applications, such as anti-inflammatory, antiviral, and antitumor activities .
Synthetic Methods and Toolbox
Reductive amination remains a commonly used approach in pharmaceutical chemistry for C–N bond construction. The compound’s structure and ease of synthesis contribute to its relevance in drug development. Researchers continue to innovate synthetic methods to prepare N-heterocyclic amines efficiently .
Characterization Techniques
The synthesized N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine undergoes thorough characterization. Techniques such as FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis provide insights into its structure and properties .
Mechanism of Action
Target of Action
The primary target of N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine is Protein Kinase D . Protein Kinase D plays a crucial role in various cellular processes, including cell proliferation, survival, and migration .
Mode of Action
N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine acts as a potent inhibitor of Protein Kinase D . It binds to the kinase in an ATP-competitive manner, preventing the phosphorylation and subsequent activation of downstream targets .
Biochemical Pathways
The inhibition of Protein Kinase D by N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine affects several biochemical pathways. These include pathways involved in cell proliferation and survival, potentially leading to the suppression of tumor growth .
Pharmacokinetics
For instance, its bioavailability would determine how much of the compound reaches the target site to exert its inhibitory effect .
Result of Action
The result of N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine’s action is the inhibition of Protein Kinase D activity. This leads to a decrease in cell proliferation and survival, which could potentially result in the suppression of tumor growth .
Action Environment
The action of N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine can be influenced by various environmental factors. For instance, the presence of other compounds could affect its binding to Protein Kinase D. Additionally, factors such as pH and temperature could impact the stability and efficacy of the compound .
properties
IUPAC Name |
N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-16(2,3)20-14-13-9-19-21(15(13)18-10-17-14)11-5-7-12(22-4)8-6-11/h5-10H,1-4H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBFTOHUSRYSRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=C2C=NN(C2=NC=N1)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
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